4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a chloro substituent at the 4-position, two methyl groups at the 2- and 5-positions, and a pyridin-2-ylmethyl group attached to the nitrogen of the sulfonamide. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 2-aminomethylpyridine.
Reaction Conditions: The sulfonyl chloride is reacted with the aminomethylpyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower the activation energy and increase the reaction rate.
Automation: Implementing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethylbenzenesulfonamide: Lacks the pyridin-2-ylmethyl group, resulting in different biological activity.
N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the chloro and methyl groups, affecting its chemical reactivity and binding properties.
Uniqueness
4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the pyridin-2-ylmethyl group increases its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDYYMCRBQFAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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